N-[3-[(3-chlorophenyl)carbamoyl]phenyl]-2-methylbenzamide
Description
N-[3-[(3-chlorophenyl)carbamoyl]phenyl]-2-methylbenzamide is an organic compound with the molecular formula C21H17ClN2O2 It is characterized by the presence of a chloroaniline group, a carbonyl group, and a methylbenzamide group
Properties
Molecular Formula |
C21H17ClN2O2 |
|---|---|
Molecular Weight |
364.8g/mol |
IUPAC Name |
N-[3-[(3-chlorophenyl)carbamoyl]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C21H17ClN2O2/c1-14-6-2-3-11-19(14)21(26)24-17-9-4-7-15(12-17)20(25)23-18-10-5-8-16(22)13-18/h2-13H,1H3,(H,23,25)(H,24,26) |
InChI Key |
KLFCJJLWYHSHGU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(3-chlorophenyl)carbamoyl]phenyl]-2-methylbenzamide typically involves the reaction of 3-chloroaniline with 3-isocyanatobenzoyl chloride, followed by the addition of 2-methylbenzoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(3-chlorophenyl)carbamoyl]phenyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[3-[(3-chlorophenyl)carbamoyl]phenyl]-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[3-[(3-chlorophenyl)carbamoyl]phenyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(3-bromoanilino)carbonyl]phenyl}-2-methylbenzamide
- N-{3-[(3-fluoroanilino)carbonyl]phenyl}-2-methylbenzamide
- N-{3-[(3-iodoanilino)carbonyl]phenyl}-2-methylbenzamide
Uniqueness
N-[3-[(3-chlorophenyl)carbamoyl]phenyl]-2-methylbenzamide is unique due to the presence of the chloro group, which can influence its reactivity and interaction with molecular targets. The chloro group can also affect the compound’s physical properties, such as solubility and stability, making it distinct from its analogs with different halogen substitutions.
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